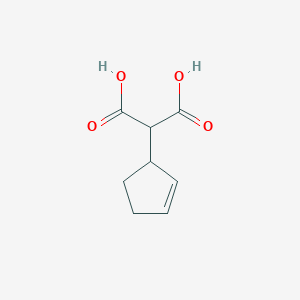

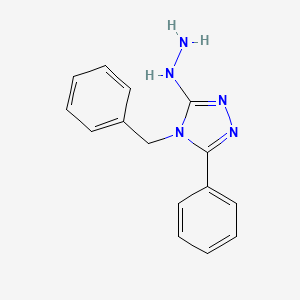

![molecular formula C18H18N4 B3010779 4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile CAS No. 868153-13-3](/img/structure/B3010779.png)

4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridine-5-carbonitrile, is a complex molecule that falls within the category of benzimidazole derivatives. These derivatives are known for their diverse pharmacological activities and are often synthesized for their potential use in medicinal chemistry. The papers provided discuss various synthetic methods and properties of related benzimidazole compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through several methods. One approach is the Povarov reaction, which is an aza-Diels–Alder reaction, followed by oxidation reactions to obtain novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles . Another method involves a multi-component condensation of 2-aminobenzimidazole with aldehydes and malononitrile, catalyzed by p-toluenesulfonic acid under neat conditions, which is considered green and efficient . Similarly, ammonium acetate has been used as a catalyst in ethanol for the synthesis of related compounds . Triethylamine-catalyzed synthesis under solvent-free conditions has also been reported, offering a sustainable and economical approach . Additionally, magnesium oxide and 12-tungstophosphoric acid have been used as catalysts for a three-component reaction to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed using various spectroscopic techniques. For instance, the structures of compounds obtained from the Povarov reaction were confirmed using 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis . X-ray diffraction analysis has also been utilized to study the molecular structure of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The Povarov reaction is a key reaction in the synthesis of these compounds, which involves a [1,3] sigmatropic rearrangement . The compounds synthesized can exhibit changes in emission maxima or intensities after mechanical stimulation, indicating their potential use in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives include photophysical properties such as positive emission solvatochromism with significant Stokes shifts . Some compounds demonstrate aggregation-induced emission (AIE) and are responsive to mechanical stimulation . The green synthesis approaches also highlight the importance of environmentally friendly procedures in the preparation of these compounds .

科学的研究の応用

Synthesis and Pharmacological Evaluation

A study conducted by Suresh et al. (2016) described the synthesis of novel thiazolo-triazolo-pyridine derivatives and evaluated their antibacterial and antifungal activities. The synthesized compounds showed significant biological activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Mechanism of Phenol Ortho-Hydroxylation

Research by Casella et al. (1996) explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate using dinuclear copper(I) complexes with polybenzimidazole ligands. This study mimics the activity of the enzyme tyrosinase, offering insights into the ortho-hydroxylation of phenols, which could be applicable in synthetic chemistry and enzymatic studies (Casella, Monzani, Gullotti, Cavagnino, Cerina, Santagostini, & Ugo, 1996).

Chemical Transformations under Nucleophilic Conditions

A study by Ibrahim & El-Gohary (2016) focused on the reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This research contributes to the field of organic synthesis, highlighting the versatility of carbonitrile compounds in producing novel heterocyclic structures (Ibrahim & El-Gohary, 2016).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized a new series of compounds and evaluated their antioxidant and antimicrobial activities. This study also involved quantitative structure–activity relationships and molecular docking investigations, demonstrating the potential of these compounds in pharmaceutical applications (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

7-methyl-3-propan-2-yl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-11(2)21-9-8-13-12(3)14(10-19)17-20-15-6-4-5-7-16(15)22(17)18(13)21/h4-7,11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYYJVKFANDKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)